2-Phenylpropyl 2-phenylpropionate is an organic compound classified as an ester, specifically formed from the reaction of 2-phenylpropionic acid and 2-phenylpropanol. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and fragrance formulations. The chemical structure features two phenyl groups, contributing to its unique properties and reactivity.
The compound is sourced primarily through synthetic processes in laboratory and industrial settings. It falls under the category of esters, which are derived from carboxylic acids and alcohols. The specific classification includes:
The synthesis of 2-phenylpropyl 2-phenylpropionate typically involves an esterification reaction between 2-phenylpropionic acid and 2-phenylpropanol. This reaction is facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to enhance the reaction rate and yield.
The molecular structure of 2-phenylpropyl 2-phenylpropionate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H20O2 |
Molecular Weight | 268.3 g/mol |
InChI Key | SZNYOTYMJZKVGV-UHFFFAOYSA-N |
Canonical SMILES | CC(COC(=O)C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
2-Phenylpropyl 2-phenylpropionate can undergo several chemical reactions:
Reaction Type | Reagent | Condition |
---|---|---|
Oxidation | Potassium permanganate | Acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous solvent |
Substitution | Bromine | Electrophilic conditions |
The mechanism of action for 2-phenylpropyl 2-phenylpropionate involves hydrolysis of the ester bond, leading to the release of the corresponding alcohol and acid. These products can then interact with various biological pathways, influencing physiological responses. The presence of phenyl groups allows for aromatic interactions that may enhance the compound's activity in biological systems.
The physical properties of 2-phenylpropyl 2-phenylpropionate include:
The chemical properties include:
The primary applications of 2-phenylpropyl 2-phenylpropionate include:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4